Methyl piperidine-1-carbodithioate
Description
Contextual Significance of Dithiocarbamate (B8719985) Ligands in Modern Chemical Science
Dithiocarbamates (R₂NCS₂⁻) are a class of organosulfur compounds that have been a cornerstone in the advancement of chemical science for approximately 150 years. mdpi.com Their significance stems from their remarkable versatility as ligands in coordination chemistry. mdpi.comnih.gov Possessing two sulfur donor atoms, dithiocarbamates are powerful chelating agents that form stable complexes with a vast array of elements, including all transition metals, lanthanides, actinides, and many p-block elements. mdpi.comnih.gov This ability to bind strongly with metals has led to their widespread application in diverse fields such as materials science, agriculture, and medicine. mdpi.comresearchgate.net
In materials science, dithiocarbamate complexes are often utilized as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, a critical component in various technological applications. nih.gov The relative ease with which the C-S bond can be broken makes them ideal for this purpose. nih.gov Agriculturally, dithiocarbamates have been employed as fungicides and pesticides for crop protection since the 1930s. researchgate.netmdpi.com Their multi-site mode of action makes them effective against a broad spectrum of fungal diseases. mdpi.com
The synthesis of dithiocarbamate ligands is notably efficient, often involving the reaction of a primary or secondary amine with carbon disulfide in a basic medium at room temperature. mdpi.comnih.gov This process is characterized by high yields, 100% atom efficiency, and can often be conducted in water, aligning with the principles of Green Chemistry. mdpi.com The electronic structure of the dithiocarbamate moiety allows it to stabilize metals in various oxidation states, further broadening its coordination chemistry. mdpi.com This versatility has cemented the role of dithiocarbamate ligands as fundamental building blocks in modern inorganic and materials chemistry. acs.orgnih.govacs.org
Overview of the Academic Research Landscape Pertaining to Methyl Piperidine-1-carbodithioate
This compound, a specific N-substituted dithiocarbamate, has emerged as a compound of interest in the academic research community. It is identified by the CAS Number 698-17-9 and is recognized as a piperidine (B6355638) derivative that serves as a valuable building block in organic synthesis. sigmaaldrich.commusechem.comechemi.com The core of the research on this compound involves its synthesis, characterization, and exploration of its utility in creating more complex chemical structures.
Academic investigations frequently focus on the use of this compound as a ligand to form coordination compounds with various metals. For instance, research has been conducted on related structures such as chlorodimethyltin(IV) piperidine-1-carbodithioate, where the piperidine-1-carbodithioate ligand is shown to be bidentate, coordinating to the tin center through both sulfur atoms. researchgate.net This demonstrates a fundamental aspect of its chemistry—its ability to chelate metal ions.
The characterization of this compound and its derivatives is a key component of the research landscape. Techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structures of newly synthesized compounds. researchgate.netufms.br For example, studies on related piperidone hydrazine (B178648) carbodithioate derivatives detail the use of these spectral techniques for structural confirmation. ufms.br The research indicates that this compound acts as a versatile nucleophile and a scaffold for introducing specific functionalities into target molecules, which is particularly relevant in medicinal chemistry research and drug development. musechem.com
Foundational Research Questions and Scholarly Objectives
The academic pursuit of knowledge surrounding this compound is driven by several foundational research questions and scholarly objectives. These inquiries aim to expand the understanding of its chemical behavior and unlock its potential for various applications.
Key Research Questions:
What are the optimal synthetic pathways for creating novel metal complexes using this compound as a primary ligand?
How does the piperidine ring's structure influence the coordination geometry, stability, and electronic properties of the resulting metal complexes?
What are the detailed structural and spectroscopic characteristics of new compounds derived from this compound?
Can this compound and its derivatives serve as effective single-source precursors for the synthesis of functional nanomaterials, such as metal sulfides?
What are the structure-activity relationships (SAR) for its derivatives, particularly concerning potential biological or catalytic activities? nih.gov
Primary Scholarly Objectives:
Synthesis and Characterization: The foremost objective is the synthesis of new molecular entities, including metal-organic frameworks and coordination complexes, incorporating the this compound ligand. This involves thorough characterization using techniques like X-ray crystallography, NMR, and UV-Vis spectroscopy to establish their three-dimensional structures and electronic properties. nih.govresearchgate.net
Exploration of Reactivity: Researchers aim to explore the reactivity of the compound as a building block in organic synthesis. musechem.com This includes its use in creating heterocyclic systems and more complex organic molecules with potential applications in medicinal chemistry.
Investigation of Functional Properties: A significant goal is to investigate the material and biological properties of the synthesized complexes. Given the broad utility of dithiocarbamates, studies are designed to assess the potential of these new compounds as catalysts, antifungal agents, or precursors for advanced materials. nih.govresearchgate.netmdpi.com
Developing Greener Synthetic Routes: In line with modern chemical principles, an underlying objective is to develop more efficient and environmentally benign synthetic methods for both the ligand and its derivatives. mdpi.comresearchgate.net
These research drivers guide the systematic investigation of this compound, aiming to contribute fundamental knowledge to the fields of coordination chemistry, materials science, and organic synthesis.
Compound Information Table
| Compound Name | IUPAC Name | Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | This compound | C₇H₁₃NS₂ | 175.32 | 698-17-9 |
| N-Methylpiperidine | 1-methylpiperidine | C₆H₁₃N | 99.17 | 626-67-5 |
| Piperidine-1-carbodithioic acid | piperidine-1-carbodithioic acid | C₆H₁₁NS₂ | 161.29 | 98-77-1 |
| Carbon disulfide | Carbon disulfide | CS₂ | 76.14 | 75-15-0 |
| Chlorodimethyltin(IV) piperidine-1-carbodithioate | Not Available | C₈H₁₆ClNS₂Sn | 344.51 | Not Available |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃NS₂ sigmaaldrich.comechemi.com |
| Molecular Weight | 175.32 g/mol sigmaaldrich.com |
| Physical Form | Colorless to yellow liquid or semi-solid or solid sigmaaldrich.com |
| Melting Point | 36 - 37 °C echemi.com |
| CAS Number | 698-17-9 sigmaaldrich.comechemi.com |
| InChI Key | BXWXUCPVRKLZSJ-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl piperidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWXUCPVRKLZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878999 | |
| Record name | METHYL-PIPERIDINYL-DITHIOCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of Methyl Piperidine 1 Carbodithioate and Its Derivatives
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive insights into the three-dimensional architecture of crystalline solids. For derivatives of methyl piperidine-1-carbodithioate, these studies have elucidated precise molecular conformations, bond parameters, and the nature of intermolecular forces that govern their crystal packing.
Molecular Conformation Analysis (e.g., Piperidine (B6355638) Ring Conformation)
The piperidine ring is a fundamental structural motif in these compounds. X-ray diffraction studies consistently show that the piperidine ring adopts a chair conformation . nih.govnih.goviucr.orgscience.govresearchgate.net This is the most stable conformation for a six-membered saturated heterocycle, minimizing both angular and torsional strain.
In derivatives such as (7-methyl-2-oxo-2H-chromen-4-yl)this compound and (7-chloro-2-oxo-2H-chromen-4-yl)this compound, the chair conformation of the piperidine ring is a persistent feature. nih.govnih.govresearchgate.net For instance, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring's chair geometry is defined by puckering parameters, with the nitrogen (N2) and a carbon atom (C19) deviating significantly from the mean plane of the other ring atoms. nih.gov
Bond Lengths, Bond Angles, and Torsion Angles
The bond lengths and angles within the studied derivatives of this compound are generally reported to be within normal ranges, consistent with standard values for similar chemical environments. nih.goviucr.org Torsion angles are crucial for defining the three-dimensional shape and the relative orientation of different molecular fragments. In the investigated crystal structures, specific dihedral angles between the piperidine ring and other parts of the molecule are key conformational descriptors.
For example, in (7-methyl-2-oxo-2H-chromen-4-yl)this compound, the dihedral angle between the plane of the 2H-chromene ring system and the mean plane of the piperidine ring is 32.89 (16)°. The angle between the 2H-chromene ring and the carbodithioate group is 67.33 (8)°. nih.govresearchgate.net In a different derivative, (6-methoxy-2-oxo-2H-chromen-4-yl)this compound, the dihedral angle between the 2H-chromene ring and the piperidine ring is a much larger 87.59 (8)°. iucr.org
Selected Dihedral Angles in this compound Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| (7-methyl-2-oxo-2H-chromen-4-yl)this compound | 2H-chromene ring | Piperidine ring | 32.89 (16) | nih.gov |
| (7-methyl-2-oxo-2H-chromen-4-yl)this compound | 2H-chromene ring | Carbodithioate group | 67.33 (8) | nih.gov |
| (7-chloro-2-oxo-2H-chromen-4-yl)this compound | Pyran ring (of coumarin) | Benzene (B151609) ring (of coumarin) | 3.5 (1) | nih.gov |
| (6-methoxy-2-oxo-2H-chromen-4-yl)this compound | 2H-chromene ring | Piperidine ring | 87.59 (8) | iucr.org |
Analysis of Intermolecular Interactions
C—H⋯O and C—H⋯S Hydrogen Bonds: Weak hydrogen bonds are prominent in these structures. C—H⋯O interactions are frequently observed, linking molecules into chains. nih.govnih.goviucr.org For instance, in (7-chloro-2-oxo-2H-chromen-4-yl)this compound, weak C—H⋯O hydrogen bonds connect molecules along the nih.gov crystal axis. nih.gov Similarly, weak C—H⋯S hydrogen bonds contribute to the crystal packing, forming chains. nih.govresearchgate.net
π–π Stacking: The stacking of aromatic rings is another significant stabilizing force. In several coumarin-containing derivatives, π–π stacking interactions are observed between the benzene and pyran rings of adjacent coumarin (B35378) moieties. nih.govnih.goviucr.org The centroid-to-centroid distances for these interactions are typically in the range of 3.7 to 3.8 Å. nih.govnih.gov
Other Interactions: While C—H⋯O, C—H⋯S, C—H⋯π, and π–π stacking are well-documented for these derivatives, interactions such as S⋯S, N—H⋯O, and N—H⋯S have not been prominently reported in the analyzed literature for these specific compounds. The absence of N-H bonds in the parent this compound and its N-substituted derivatives precludes the formation of N—H⋯O or N—H⋯S hydrogen bonds.
Hydrogen Bond Geometry in a this compound Derivative
| Compound | Donor-H···Acceptor | Interaction Type | Reference |
|---|---|---|---|
| (6-methoxy-2-oxo-2H-chromen-4-yl)this compound | C19—H19B···O5 | C—H···O | iucr.org |
| (6-methoxy-2-oxo-2H-chromen-4-yl)this compound | C23—H23A···O3 | C—H···O | iucr.org |
| (7-methyl-2-oxo-2H-chromen-4-yl)this compound | C—H···O & C—H···S | Hydrogen Bond | nih.gov |
Crystal Packing Motifs and Supramolecular Assembly
The combination of the intermolecular interactions described above results in specific crystal packing motifs and the formation of extended supramolecular assemblies. Molecules are often linked by hydrogen bonds to form one-dimensional chains. nih.govnih.gov These chains can then be further organized into two- or three-dimensional networks through weaker interactions like π–π stacking and C—H⋯π contacts. nih.govnih.gov
For example, in (7-methyl-2-oxo-2H-chromen-4-yl)this compound, C—H⋯O and C—H⋯S hydrogen bonds link molecules into chains along the nih.gov direction. These chains are further stabilized by C—H⋯π and π–π interactions, creating a robust crystal lattice. nih.gov In the case of (6-methoxy-2-oxo-2H-chromen-4-yl)this compound, C—H⋯O hydrogen bonds form dimers, which are then linked into chains. iucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectra of this compound derivatives provide characteristic signals for the protons of the piperidine ring and the methyl group.
In derivatives, the protons on the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum. For instance, in (6-methoxy-2-oxo-2H-chromen-4-yl)this compound, the piperidine protons resonate as signals at 1.65 ppm (6H), 3.89 ppm (2H), and 4.20 ppm (2H). iucr.org The complexity of these signals arises from the chair conformation of the ring, which renders the axial and equatorial protons chemically non-equivalent, and from spin-spin coupling between adjacent protons.
The protons of the methyl group (-SCH₃) in this compound itself would be expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be influenced by the electron-withdrawing nature of the dithiocarbamate (B8719985) group.
¹H NMR Spectral Data for Derivatives of this compound (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| (7-chloro-2-oxo-2H-chromen-4-yl)this compound | Piperidine-CH₂ (C13 & C17-H) | 2.81 (s, 4H) | nih.gov |
| Piperidine-CH₂ (C14, C16 & C15-H) | 2.79 (s, 6H) | ||
| Methylene-CH₂ (C4-CH₂) | 4.72 (s, 2H) | ||
| Aromatic & Vinylic-H | 6.21 (s, 1H), 7.18 (d, 2H), 7.47 (d, 1H) | ||
| (6-methoxy-2-oxo-2H-chromen-4-yl)this compound | Piperidine-CH₂ | 1.65 (s, 6H) | iucr.org |
| Piperidine-CH₂ | 3.89 (s, 2H) & 4.20 (s, 2H) | ||
| Methylene-CH₂ | 4.70 (d, 2H) | ||
| Aromatic-H | 6.45 (s, 1H), 7.14 (d, 1H), 7.30 (s, 1H), 7.50 (s, 1H) |
Note: The original literature reported simplified multiplicities (e.g., 's' for singlet) which may represent broad, unresolved multiplets for the piperidine protons.
Carbon-13 (13C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum of this compound and its derivatives provides valuable information about the carbon framework of these molecules. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the assignment of each resonance to a specific carbon atom in the structure.
In a representative example, the ¹³C NMR spectrum of tetrahydrofuran-2-yl piperidine-1-carbodithioate displays distinct signals for the piperidine ring carbons, the dithiocarbamate carbon, and the carbons of the tetrahydrofuran (B95107) moiety. rsc.org The piperidine ring carbons typically appear in the range of δ 24-52 ppm. rsc.org Specifically, the carbons at positions 3 and 5 (C-3, C-5) are found at approximately 25.9 ppm, the carbon at position 4 (C-4) at 24.7 ppm, and the carbons adjacent to the nitrogen atom (C-2, C-6) at a more downfield region, around 51.4 ppm. rsc.org The carbon atom of the dithiocarbamate group (N-C=S) is highly deshielded and appears at a characteristic downfield chemical shift of around 193.7 ppm. rsc.org The methyl carbon of the S-methyl group in this compound would be expected to appear in the upfield region of the spectrum.
The chemical shifts of the piperidine ring carbons can be influenced by the nature of the substituents on the nitrogen atom. For instance, in N-methylpiperidine, the carbons of the piperidine ring show chemical shifts at approximately 56.5 ppm (C-2, C-6), 26.5 ppm (C-3, C-5), and 24.5 ppm (C-4), while the N-methyl carbon appears at 46.8 ppm. The chemical shifts for the ring carbons in N-alkylpiperidines are influenced by the steric bulk of the N-alkyl substituent. researchgate.net
The following table summarizes the typical ¹³C NMR chemical shifts for this compound and a related derivative.
| Carbon Atom | This compound (Predicted) | Tetrahydrofuran-2-yl piperidine-1-carbodithioate rsc.org |
| N-C =S | ~195-205 ppm | 193.7 ppm |
| C -2, C -6 (Piperidine) | ~50-55 ppm | 51.4 ppm |
| C -3, C -5 (Piperidine) | ~25-30 ppm | 25.9 ppm |
| C -4 (Piperidine) | ~24-28 ppm | 24.7 ppm |
| S-C H₃ | ~15-20 ppm | - |
| C -2' (THF) | - | 90.5 ppm |
| C -5' (THF) | - | 68.4 ppm |
| C -3' (THF) | - | 32.0 ppm |
| C -4' (THF) | - | 25.2 ppm |
| THF: Tetrahydrofuran |
It is important to note that the exact chemical shifts can vary depending on the solvent used and the specific derivative being analyzed.
Multinuclear NMR Studies for Metal Complexes (e.g., 119Sn NMR)
Multinuclear NMR spectroscopy, particularly ¹¹⁹Sn NMR, is a powerful tool for characterizing the coordination environment of the tin atom in organotin(IV) complexes of piperidine-1-carbodithioate. nih.govpreprints.org The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin center. preprints.org
The coordination number of the tin atom in these complexes can be inferred from the ¹¹⁹Sn NMR chemical shift ranges:
Four-coordinate compounds (Tetrahedral): δ = 200 to -60 ppm preprints.org
Five-coordinate compounds (Trigonal-bipyramidal): δ = -90 to -190 ppm preprints.org
Six-coordinate compounds (Octahedral): δ = -210 to -400 ppm preprints.org
Seven-coordinate compounds: δ = -338 to -446 ppm preprints.org
For example, a ¹¹⁹Sn chemical shift value of -335 ppm for an organotin(IV) dithiocarbamate complex indicates a hexacoordinated geometry around the tin metal center. preprints.org The nature of the substituent groups attached to the tin atom and the dithiocarbamate ligand can also influence the ¹¹⁹Sn chemical shift. preprints.org An increase in the coordination number generally leads to a lower chemical shift value. preprints.org
These studies are crucial for understanding the structure and bonding in metallo-dithiocarbamate complexes, which often exhibit interesting biological activities. nih.govmdpi.com
Vibrational Spectroscopy Analysis (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a key technique for the characterization of this compound and its derivatives, providing valuable information about the functional groups present in the molecule.
Characterization of Characteristic Functional Group Frequencies (e.g., C=S, C—S)
The IR spectrum of dithiocarbamates is characterized by two important stretching frequencies: the thioureide ν(C-N) band and the ν(C-S) band. preprints.org These bands are particularly useful in determining the coordination mode of the dithiocarbamate ligand in metal complexes. preprints.org
The ν(C=S) stretching vibration is a key diagnostic band. In the free ligand, this band typically appears in a broad range from 800 to 1500 cm⁻¹. researchgate.net For instance, in some thiosemicarbazones, it has been observed around 1512 cm⁻¹. researchgate.net Upon complexation with a metal, this band may shift, indicating the involvement of the sulfur atom in coordination. researchgate.net
The ν(C—S) stretching vibration is generally observed in the region of 1260-1500 cm⁻¹. researchgate.net
Another important band is the thioureide ν(C=N) stretching frequency, which is often found in the region of 1475 - 1479 cm⁻¹ in organotin(IV) dithiocarbamate complexes. researchgate.net The position of this band provides insights into the partial double bond character of the C-N bond, a result of the delocalization of the nitrogen lone pair onto the sulfur atoms. wikipedia.org
The following table summarizes the characteristic IR frequencies for dithiocarbamate compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| ν(C=N) (thioureide) | 1475 - 1479 | researchgate.net |
| ν(C=S) | 800 - 1500 | researchgate.net |
| ν(C—S) | 1260 - 1500 | researchgate.net |
| ν(Sn-S) | 375 - 389 | researchgate.net |
The presence of bands in the region of 375 - 389 cm⁻¹ in organotin(IV) complexes is attributed to the ν(Sn-S) stretching vibration, confirming the coordination of the sulfur atoms to the tin center. researchgate.net
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the molecular formula and for structural characterization.
For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 175.32 g/mol . sigmaaldrich.com The fragmentation pattern of piperidine derivatives in mass spectrometry can be complex, but often provides diagnostic information about the structure. nih.gov
In the mass spectrum of N-methylpiperidine, a prominent peak is observed at m/z 98, which corresponds to the loss of a hydrogen atom. nist.gov The base peak is often observed at m/z 98. nist.gov
For metal complexes of piperidine dithiocarbamates, mass spectrometry can be used to identify the formation of the complex and to study its stability. For example, in a study of metal piperidine dithiocarbamate complexes (where M = Zn, Cu, Co, Fe, Ni, Bi, and Ag), mass spectrometry was used alongside other analytical techniques to characterize the synthesized complexes. researchgate.net
The fragmentation of dithiocarbamate esters and their metal complexes can proceed through various pathways, including cleavage of the C-S and C-N bonds, as well as fragmentation of the piperidine ring itself. A detailed analysis of the fragmentation pattern can provide a wealth of structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. For dithiocarbamates and their metal complexes, the UV-Vis spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions.
Dithiocarbamate ligands themselves exhibit strong absorption bands in the UV region. The electronic spectrum of metal dithiocarbamate complexes can be more complex, often showing charge transfer bands in addition to the ligand-centered transitions. core.ac.uk For instance, a charge transfer band (M→L) was observed at 519 nm (19268 cm⁻¹) in a Zn(II)-dithiocarbamate complex. core.ac.uk
The UV-Vis spectra of piperidine and its derivatives have also been studied. For example, the reaction of piperidine with p-nitrophenyl acetate (B1210297) has been monitored by UV-Vis spectroscopy, observing the formation of the product at 420 nm. researchgate.net
The electronic transitions in these compounds are influenced by the substituents on the dithiocarbamate ligand and the nature of the metal ion in the case of complexes. These studies are valuable for understanding the electronic structure and for applications in areas such as colorimetric sensing and photocatalysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) present in the sample. This data is crucial for verifying the empirical and molecular formula of newly synthesized compounds like this compound and its derivatives.
For a compound with the molecular formula C₇H₁₃NS₂, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis are then compared with the theoretical values to confirm the purity and identity of the compound.
For example, in the synthesis of dibutyltin(IV) N-alkylcyclohexyldithiocarbamate complexes, elemental analysis data was found to be in agreement with the general formula (C₄H₉)₂Sn[S₂CNR(C₆H₁₁)]₂ (where R = CH₃, C₂H₅, i-C₃H₇). researchgate.net Similarly, for tetrahydrofuran-2-yl piperidine-1-carbodithioate (C₁₀H₁₇NOS₂), the calculated elemental composition was C, 51.95%; H, 7.36%; N, 6.06%, which was in close agreement with the found values of C, 51.77%; H, 7.46%; N, 6.10%. rsc.org
The following table shows an example of elemental analysis data.
| Compound | Element | Calculated (%) | Found (%) | Reference |
| Tetrahydrofuran-2-yl piperidine-1-carbodithioate | C | 51.95 | 51.77 | rsc.org |
| H | 7.36 | 7.46 | rsc.org | |
| N | 6.06 | 6.10 | rsc.org |
This technique is an indispensable part of the characterization process for any new chemical compound, providing a fundamental check of its composition.
Coordination Chemistry of Piperidine 1 Carbodithioate and Its Metal Complexes
Ligand Design Principles and Coordination Capabilities of the Dithiocarbamate (B8719985) Moiety
Dithiocarbamate ligands (R₂NCS₂⁻) are characterized by the presence of two sulfur donor atoms, which allows them to act as potent chelating agents, forming stable complexes with a wide range of metal ions. nih.govnih.gov The chelating ability of the dithiocarbamate moiety is a key principle in its design as a ligand. nih.gov The presence of a small bite angle in the dithiocarbamate group also contributes to its unique properties as a stabilizing chelating ligand. nih.gov
The coordination chemistry of dithiocarbamates is extensive, owing to their ability to stabilize metals in various oxidation states. researchgate.net The electronic properties of the dithiocarbamate ligand can be understood through its resonance structures, which indicate delocalization of the negative charge over the two sulfur atoms and the nitrogen atom. researchgate.net This delocalization contributes to the stability of the metal-ligand bond.
Dithiocarbamate ligands derived from secondary amines, such as piperidine (B6355638), are generally more stable than those from primary amines. researchgate.net The substituents on the nitrogen atom can be varied to fine-tune the steric and electronic properties of the ligand, thereby influencing the structure and reactivity of the resulting metal complexes. researchgate.net
Synthesis and Characterization of Transition and Main Group Metal Complexes
The synthesis of metal dithiocarbamate complexes is typically achieved through the reaction of a secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt, which is then reacted with a metal salt. nih.gov Another common method is the in situ insertion method, where the dithiocarbamate ligand is formed in the presence of the metal salt. researchgate.net
Characterization of these complexes involves a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the formation of the complex by identifying the characteristic stretching frequencies of the C-N and C-S bonds within the dithiocarbamate moiety. dntb.gov.ua Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for predicting the geometry of organotin(IV) complexes in particular. mdpi.com
Organotin(IV) dithiocarbamate complexes, with the general formula RₙSn(S₂CNR'R'')₄₋ₙ (where n = 1, 2, or 3), have been extensively studied. nih.gov The synthesis of these complexes often involves the reaction of an organotin(IV) halide with a dithiocarbamate salt, where the molar ratio of the reactants depends on the number of halide anions on the organotin starting material. nih.gov The individual properties of the organotin(IV) moiety and the dithiocarbamate ligand combine to create a synergistic effect, leading to enhanced biological activity. researchgate.netmdpi.comdntb.gov.uanih.gov The biological effects of these compounds are influenced by the number of tin-carbon bonds and the nature of the organic substituents on the tin atom. nih.gov
Piperidine-1-carbodithioate forms complexes with a variety of transition metals. Halide-bridged complexes of copper(I) and copper(II) with the piperidine-1-carbodithioato ligand have been prepared and investigated for their magnetic and conductive properties. mdpi.com A copper(II) complex, [Cu(C₆H₁₀NS₂)I(C₁₀H₈N₂)], has been synthesized and its crystal structure determined, revealing a distorted square-pyramidal geometry. nih.gov
Complexes of cobalt have also been synthesized. In the presence of the carbodithioate ligand, Co(II) can be oxidized by air to form a six-coordinate distorted octahedral tris-carbodithioate Co(III) complex. nih.gov
The versatility of the piperidine-1-carbodithioate ligand extends to its ability to form complexes with a wide array of other metals. The synthesis of zirconium(IV) complexes has been achieved through the reaction of zirconium tetramethoxide with the pyrazolone (B3327878) ligand. nih.gov
Mixed ligand complexes of zinc(II) and palladium(II) have been prepared using piperidine dithiocarbamate and various amine ligands. researchgate.net A palladium(II) complex, [Pd(C₁₁H₈N)(C₆H₁₀NS₂)], was synthesized via ligand exchange and found to have a monomeric structure with a distorted square-planar geometry. researchgate.net
The formation of complexes with Mn(II), Ni(II), and Zn(II) often follows the Irving-Williams series for the stability of the 1:1 complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). nih.gov
Elucidation of Coordination Modes
Monodentate: The ligand binds to the metal center through only one of the sulfur atoms. nih.gov
Bidentate: Both sulfur atoms of the dithiocarbamate group coordinate to the same metal center, forming a four-membered chelate ring. acs.org This is a very common coordination mode.
Anisobidentate: Both sulfur atoms are coordinated to the metal, but with unequal metal-sulfur bond lengths.
Symmetrically Bidentate: Both sulfur atoms are coordinated to the metal with equal metal-sulfur bond lengths.
The specific coordination mode adopted depends on factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the dithiocarbamate ligand, and the presence of other ligands in the coordination sphere.
Determination of Metal Center Geometry and Coordination Numbers
The coordination number, which is the number of donor atoms directly bonded to the central metal ion, and the resulting geometry of the complex are fundamental aspects of its structure. youtube.comlibretexts.org The geometry of a coordination complex is determined by the coordination number of the central metal ion. libretexts.org
Common coordination numbers and their associated geometries for transition metal complexes include:
Coordination Number 4: Tetrahedral or square planar geometries are common. libretexts.orglibretexts.org Tetrahedral complexes are often formed by metals with d⁰ or d¹⁰ electron configurations, while square planar geometry is typical for d⁸ metal ions. libretexts.org
Coordination Number 5: Trigonal bipyramidal and square pyramidal geometries are observed. libretexts.org An example is the distorted square-pyramidal environment of the Cu(II) ion in [Cu(C₆H₁₀NS₂)I(C₁₀H₈N₂)]. nih.gov
Coordination Number 6: The most prevalent geometry is octahedral. youtube.comlibretexts.org This is seen in the Co(III) complex mentioned earlier, which has a distorted octahedral geometry. nih.gov For complexes of Mn(II), Co(II), Ni(II), and Cu(II) with certain azo imidazole (B134444) derivative ligands, an octahedral geometry has also been proposed. uomustansiriyah.edu.iq
The geometry around the metal center can be influenced by ligand field effects, which arise from the interaction between the metal d-electrons and the ligand-donated electrons. libretexts.org These effects can cause distortions from ideal geometries, such as the tetragonal distortion of an octahedral complex. libretexts.org
Influence of Ligand and Co-ligand Substituents on Coordination Chemistry
The coordination behavior of piperidine-1-carbodithioate is significantly influenced by the nature of substituents on both the piperidine ring and the metal center, as well as by the presence of co-ligands. These factors can alter the electronic and steric properties of the ligand, leading to variations in the geometry and stability of the resulting metal complexes.
The introduction of a methyl group at the 4-position of the piperidine ring, as in 4-methylpiperidine-1-carbodithioate, can subtly affect the coordination properties. This substituent can influence the solubility and crystal packing of the complexes. The coordination chemistry of such ligands can also be affected by reaction conditions and the solvent used, which play a role in determining the final geometry of the complex. mdpi.com
The electronic properties of the dithiocarbamate ligand can be tuned by the substituents. For instance, studies on N-(aryl)-2-pyrazinecarboxamide ligands with different aryl groups (o-anisidyl and o-phenitidyl) have demonstrated that steric properties can significantly alter the molecular architecture and coordination sphere of mercury(II) complexes. rsc.orgresearchgate.net While not directly piperidine-based, these findings highlight the general principle that substituent-induced steric hindrance can dictate the formation of different structural motifs, from infinite polymeric chains to discrete monomeric or trimeric units. rsc.orgresearchgate.net
The presence of co-ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridyl (bipy), dramatically expands the structural diversity of piperidine-1-carbodithioate complexes. nih.gov These nitrogen-donating heterocyclic ligands can coordinate to the metal center alongside the dithiocarbamate, leading to the formation of mixed-ligand complexes. nih.gov The stoichiometry of these mixed-ligand complexes can vary, resulting in different coordination numbers and geometries around the metal ion. For example, complexes with the general formulas [M(4-MPipzcdt)x(phen)y]Y have been synthesized, where the ratio of the dithiocarbamate to the phenanthroline ligand can be altered. nih.gov
The following table summarizes the influence of various substituents and co-ligands on the coordination chemistry of piperidine-1-carbodithioate and related dithiocarbamate complexes.
Table 1: Influence of Substituents and Co-ligands on Coordination Chemistry
| Ligand/Co-ligand | Metal Ion | Effect on Coordination | Resulting Geometry | Reference(s) |
|---|---|---|---|---|
| 4-Methylpiperidine-1-carbodithioate | Cu(II) | Subtle electronic and steric effects | Varies with solvent and reaction conditions | mdpi.com |
| N-(o-anisidyl)-2-pyrazinecarboxamide | Hg(II) | Forms infinite 1D polymeric chains | Linear, double, and ladder chains | rsc.orgresearchgate.net |
| N-(o-phenitidyl)-2-pyrazinecarboxamide | Hg(II) | Steric hindrance leads to discrete structures | Trimeric/monomeric motifs | rsc.orgresearchgate.net |
| 1,10-Phenanthroline (phen) | Mn(II), Co(II), Zn(II) | Forms mixed-ligand complexes | Varies with ligand ratio | nih.gov |
| 2,2'-Bipyridyl (bipy) | Zn(II), Cd(II), Hg(II) | Forms mixed-ligand complexes | Varies with ligand ratio | |
| Various counter-anions (Cl⁻, ClO₄⁻, etc.) | Cu(II) | Influences electrolytic nature | Not specified | researchgate.net |
Molar Conductivity Measurements to Assess Electrolytic Nature
Molar conductivity measurements are a fundamental technique used to determine whether a metal complex behaves as an electrolyte in solution. This is achieved by measuring the molar conductance (ΛM) of a solution of the complex and comparing it to established ranges for non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on. This information is crucial for proposing the correct formulation of a complex, particularly whether ligands or counter-ions are within or outside the coordination sphere.
For metal complexes of piperidine-1-carbodithioate and its derivatives, molar conductivity studies have been instrumental in their characterization. For instance, copper(II) carbodithioate complexes with chloride, perchlorate, nitrate, and acetate (B1210297) as counter-anions have been shown to exhibit 1:2 electrolytic behavior. researchgate.net In contrast, the complex with sulfate (B86663) as the counter-anion behaves as a 1:1 electrolyte. researchgate.net This indicates that in the former cases, the anions are not coordinated to the copper(II) ion and are free in solution, while in the latter, the sulfate ion is likely coordinated to the metal center, reducing the number of free ions.
Similarly, studies on 4-methylpiperazine-1-carbodithioate (B13920161) complexes of zinc(II), cadmium(II), and mercury(II) have utilized molar conductivity to distinguish between different types of complexes. The measurements help to ascertain whether the carbodithioate ligand is acting as a neutral zwitterion or as an anionic ligand, and whether other ligands or counter-ions are part of the coordination sphere.
The solvent used for the conductivity measurements is critical, as the degree of dissociation of the complex can vary. Common solvents for these types of studies include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol. The choice of solvent depends on the solubility of the complex.
The following table presents representative molar conductivity data for some metal complexes of piperidine-1-carbodithioate derivatives, illustrating their electrolytic nature.
Table 2: Molar Conductivity of Metal Complexes of Piperidine-1-carbodithioate Derivatives
| Complex | Solvent | Molar Conductance (ΛM) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference(s) |
|---|---|---|---|---|
| [Cu(4-EtPipzcdtH)₂]Cl₂ | Not specified | Not specified | 1:2 Electrolyte | researchgate.net |
| Cu(4-EtPipzcdtH)₂₂ | Not specified | Not specified | 1:2 Electrolyte | researchgate.net |
| Cu(4-EtPipzcdtH)₂₂ | Not specified | Not specified | 1:2 Electrolyte | researchgate.net |
| Cu(4-EtPipzcdtH)₂₂ | Not specified | Not specified | 1:2 Electrolyte | researchgate.net |
| [Cu(4-EtPipzcdtH)₂]SO₄ | Not specified | Not specified | 1:1 Electrolyte | researchgate.net |
| [M(4-MPipzcdtX)₂(Y)₂] | Not specified | Varies | Varies with M, X, and Y | |
| [M(4-MPipzcdtX)ₐ(L)ₑ]Y | Not specified | Varies | Varies with M, X, a, b, and Y |
Reactivity and Chemical Transformations of Methyl Piperidine 1 Carbodithioate
Nucleophilic Acyl Substitution Reactions Involving the Thiocarbonyl Group
The thiocarbonyl group (C=S) in methyl piperidine-1-carbodithioate is an analogue of a carbonyl group and is susceptible to nucleophilic attack. Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This principle extends to dithiocarbamates.
The reaction initiates with the attack of a nucleophile on the electrophilic carbon of the thiocarbonyl group. This addition breaks the C=S pi bond and forms a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is typically unstable and collapses by reforming the carbon-sulfur double bond and expelling a leaving group. libretexts.orglibretexts.org In the case of this compound, the leaving group could be the methanethiolate (B1210775) anion (CH₃S⁻) or, under different conditions, involve the piperidine (B6355638) moiety.
Table 1: Mechanism of Nucleophilic Acyl Substitution
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Addition | A nucleophile (Nu⁻) attacks the thiocarbonyl carbon. | A tetrahedral intermediate is formed. |
| 2. Elimination | The intermediate collapses, the C=S bond is reformed, and a leaving group (LG⁻) is expelled. | The final substitution product is formed. |
Oxidation and Reduction Pathways of the Dithiocarbamate (B8719985) Ligand
The dithiocarbamate ligand is redox-active and can undergo both oxidation and reduction reactions. The oxidation processes are more commonly studied and are of significant interest.
Oxidation: The electrochemical oxidation of dithiocarbamate anions is a well-documented process. The primary product of the one-electron oxidation of a dithiocarbamate is a thiuram disulfide. chempap.org This reaction involves the formation of a sulfur-sulfur bond between two dithiocarbamate molecules. The oxidation potential is influenced by the nature of the substituents on the nitrogen atom; electron-donating groups tend to lower the oxidation potential. publish.csiro.au
In the context of metal complexes, dithiocarbamates can stabilize higher oxidation states of the central metal atom, a property attributed to the delocalization of the lone pair of electrons from the nitrogen atom, which increases the electron density on the sulfur atoms. chempap.org However, oxidation can also be centered on the ligand itself. wikipedia.org For instance, the oxidation of iron(III) tris(dithiocarbamate) with iodine results in the oxidation of one ligand to a thiuram disulfide. wikipedia.org
Reduction: The reduction of dithiocarbamate complexes has also been studied. publish.csiro.au For many transition metal dithiocarbamates, the reduction processes, like oxidation, involve one-electron transfer steps. publish.csiro.au The ease of reduction is also dependent on the substituents attached to the nitrogen. For example, N,N-dicyclohexyl dithiocarbamate complexes are generally harder to reduce than N,N-dibenzyl derivatives. publish.csiro.au The redox orbitals in many of these complexes have been shown to have predominantly metal character, but the ligand's structure plays a crucial role in tuning these properties. publish.csiro.au
Derivatization Strategies via the Sulfur Atom
The sulfur atoms in this compound are nucleophilic, making them key sites for derivatization. Dithiocarbamates are classified as soft ligands according to HSAB theory, readily reacting with soft electrophiles. wikipedia.org
A primary strategy for derivatization is S-alkylation. The dithiocarbamate anion, formed by the reaction of a secondary amine (like piperidine) with carbon disulfide, can be readily alkylated. wikipedia.orgresearchgate.net Triflic acid has been used to promote a multi-component reaction between diazo compounds, carbon disulfide, and secondary amines to produce functionalized S-benzyl dithiocarbamates in good yields. rsc.org This highlights the utility of the sulfur atom in forming new carbon-sulfur bonds.
Furthermore, dithiocarbamate catalysts have been employed in reactions involving elemental sulfur, where their role is linked to the formation of anionic sulfur species that can then react with organic substrates, such as alkyl halides, to form C-S bonds. azimuth-corp.com This demonstrates the capacity of the dithiocarbamate sulfur atoms to engage in complex reaction pathways leading to new sulfur-functionalized molecules.
Formation of Conjugated Systems and Heterocyclic Compounds
The dithiocarbamate functional group possesses an inherent conjugated system. Resonance structures show delocalization of the nitrogen lone pair electrons through the N-C bond and out to the sulfur atoms, giving the N-C bond partial double bond character. wikipedia.orgwikipedia.orgmasterorganicchemistry.com
This inherent electronic structure makes dithiocarbamates, including this compound, valuable precursors for creating more extended conjugated systems and for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net
Conjugated Systems: A conjugated system is characterized by a series of connected p-orbitals with delocalized electrons, which generally increases molecular stability. wikipedia.orglibretexts.org The dithiocarbamate moiety can be incorporated into larger molecules where this conjugation is extended, influencing the electronic and optical properties of the resulting compound.
Heterocyclic Compounds: Dithiocarbamates are versatile building blocks in heterocyclic synthesis. They have been used to prepare a variety of sulfur and nitrogen-containing rings. For example, organotin(IV) dithiocarbamate complexes have been synthesized and structurally characterized, demonstrating the coordinating ability of the ligand which can lead to cyclic structures. researchgate.net The reaction of dithiocarbamates with various reagents can initiate cyclization processes, leading to the formation of stable heterocyclic frameworks.
Table 2: Examples of Heterocycles Derived from Dithiocarbamate Chemistry
| Precursor Type | Resulting Heterocycle Class | Reference |
|---|---|---|
| Dithiocarbamate & Organotin Reagents | Organotin dithiocarbamate complexes with various ring conformations | researchgate.net |
| Dithiocarbamate Precursors | Rare-Earth Sulfide (B99878) materials (via decomposition) | researchgate.net |
Reactions with Other Reagents and Functional Group Transformations
This compound can participate in a range of other chemical reactions, reflecting the reactivity of the dithiocarbamate group.
Reactions with Isocyanides: Dithiocarbamates can be synthesized through multicomponent reactions involving isocyanides, sulfur, and alcohols or thiols under mild conditions. researchgate.net This suggests that the reverse reactions or related transformations involving the dithiocarbamate structure and isocyanides are plausible.
Reactions with Organometallic Reagents: Dithiocarbamates react with organotin compounds to form organotin(IV) dithiocarbamate complexes. These reactions typically proceed via metathesis of a dithiocarbamate salt with an organotin halide. researchgate.netresearchgate.net
Thermal Decomposition: Upon heating, metal dithiocarbamate complexes are known to degrade, often yielding metal sulfides. wikipedia.org This indicates a pathway for the transformation of the dithiocarbamate ligand into simpler sulfur-containing inorganic materials.
Hydrolysis: The ester-like dithiocarbamate can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the C-S bonds. For instance, basic hydrolysis (saponification) of esters is a robust reaction that proceeds via nucleophilic acyl substitution, ultimately yielding a carboxylate salt. masterorganicchemistry.com A similar pathway could be envisioned for this compound, leading to the piperidine-1-carbodithioate anion.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to determine optimized geometries, electronic properties, and reactivity parameters. nih.gov
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a piperidine (B6355638) derivative, DFT calculations can reveal crucial details about the conformation of the piperidine ring and the orientation of the carbodithioate group. For instance, studies on similar structures have shown that the nitrogen atom of the piperidine ring can distort the planarity of the molecule. nih.gov
Table 1: Illustrative Electronic Properties Calculated via DFT This table presents typical parameters that would be calculated for Methyl Piperidine-1-carbodithioate, with explanations based on general DFT study outcomes.
| Parameter | Description | Significance |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized state. | Provides a baseline for comparing the stability of different isomers or conformers. |
| Dipole Moment (Debye) | A measure of the net molecular polarity resulting from the separation of positive and negative charges. | Influences solubility, intermolecular forces, and the ability to bind to polar receptor sites. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing regions of negative (red) and positive (blue) potential. | Identifies likely sites for nucleophilic (electron-rich) and electrophilic (electron-poor) attacks. nih.gov |
DFT calculations are used to compute a range of quantum chemical descriptors that predict a molecule's stability and reactivity. These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). A study on a synthesized piperidine derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), utilized these descriptors to evaluate its stability and reactivity. nih.gov These descriptors provide a quantitative measure of how the molecule will behave in chemical reactions.
Table 2: Key Quantum Chemical Descriptors for Reactivity This table defines key reactivity parameters derived from DFT calculations, as applied in studies of related compounds.
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of resistance to change in electron distribution or charge transfer. A harder molecule is less reactive. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons; its capacity to act as an electrophile. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital available to accept electrons, acts as an electron acceptor (electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive. For the piperidine derivative M1BZP, the calculated HOMO and LUMO energies were used to confirm the compound's stability. nih.gov
Table 3: Illustrative Frontier Molecular Orbital (FMO) Parameters This table shows the type of data generated from an FMO analysis, using insights from studies on piperidine derivatives. nih.gov
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital. Higher energy indicates a stronger tendency to donate electrons. |
| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates a stronger tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference (ELUMO - EHOMO). A larger gap signifies higher stability and lower reactivity. nih.gov |
Molecular Docking Simulations for Ligand-Biomolecule Interactions
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This technique is fundamental in drug discovery for screening potential drug candidates.
The process involves preparing the 3D structures of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function. The best score, often expressed as binding affinity in kcal/mol, indicates the most stable binding mode. For example, various piperidine derivatives have been docked against the main protease (Mpro) of SARS-CoV-2 to evaluate their potential as viral inhibitors. nih.gov
Table 4: Illustrative Molecular Docking Results This table provides a hypothetical example of docking results for this compound against a common drug target, SARS-CoV-2 Main Protease, to demonstrate the methodology.
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Target Protein | The biological macromolecule (e.g., enzyme, receptor) to which the ligand binds. | SARS-CoV-2 Main Protease (PDB ID: 6LU7) |
| Binding Affinity (kcal/mol) | The calculated free energy of binding. A more negative value indicates a stronger, more stable interaction. | -6.5 kcal/mol |
| Key Interacting Residues | The specific amino acids in the protein's active site that form bonds with the ligand. | Hydrogen bond with CYS145; Pi-Sulfur interaction with HIS41. |
| Type of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). | Hydrogen bonds, Hydrophobic interactions. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.netfrontiersin.org This screening is crucial in the early phases of drug development to identify candidates with favorable drug-like properties and avoid costly failures later on. alliedacademies.orgmdpi.com Various online tools and software, such as SwissADME and admetSAR, are used for these predictions. nih.govresearchgate.netalliedacademies.org
For this compound, these predictions can assess its potential for oral bioavailability, ability to cross the blood-brain barrier, metabolic stability, and potential toxicities.
Table 5: Predicted ADMET Profile for this compound Data predicted using computational models for this compound (CAS: 698-17-9). researchgate.netfrontiersin.orgalliedacademies.org
| Category | Parameter | Predicted Value/Outcome | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. alliedacademies.org |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal wall. frontiersin.org | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Likely BBB Permeant | The compound may be able to cross into the central nervous system. |
| P-glycoprotein Substrate | Predicted No | The compound is not likely to be actively removed from cells by the P-gp efflux pump. frontiersin.org | |
| Metabolism | CYP2D6 Inhibitor | Predicted No | Unlikely to interfere with the metabolism of drugs processed by the CYP2D6 enzyme. alliedacademies.org |
| CYP3A4 Inhibitor | Predicted No | Unlikely to interfere with the metabolism of drugs processed by the CYP3A4 enzyme. alliedacademies.org | |
| Toxicity | AMES Toxicity | Predicted Non-mutagenic | The compound is unlikely to cause DNA mutations. alliedacademies.org |
| Hepatotoxicity (Liver Injury) | Predicted Low Risk | Low probability of causing drug-induced liver damage. |
Biological Activities and Mechanistic Investigations of Methyl Piperidine 1 Carbodithioate and Its Metal Complexes
Antimicrobial Efficacy and Spectrum of Activity
Dithiocarbamates and their metal complexes are known to exhibit significant antimicrobial properties. f1000research.comresearchgate.net The mode of action is often attributed to the chelation of essential metal ions in microbial cells or the disruption of cellular enzymatic functions.
Antibacterial Activity (Gram-positive and Gram-negative bacterial strains)
Antifungal Activity
The antifungal potential of dithiocarbamates is well-documented, with many of these compounds being utilized as agricultural fungicides. researchgate.net Their metal complexes are also potent antifungal agents. researchgate.net The mechanism of antifungal action is believed to involve the disruption of fungal cellular processes through the complexation of metal ions essential for enzymatic activities. Research on various piperidine (B6355638) derivatives has indicated a range of antifungal activities. mdpi.com However, specific data on the minimum inhibitory concentration (MIC) of methyl piperidine-1-carbodithioate against various fungal strains is not detailed in the available literature.
Anticancer and Cytotoxic Potentials
The anticancer properties of dithiocarbamates and their metal complexes have been a significant area of research. f1000research.comrsc.orgresearchgate.net These compounds are explored for their ability to induce cell death in cancer cells through various mechanisms.
Mechanisms of Action (e.g., induction of apoptosis, cell cycle arrest)
Dithiocarbamates can exhibit pleiotropic effects on cells, including the induction or prevention of apoptosis depending on the cellular context and experimental conditions. f1000research.com Some piperidine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nwmedj.org For example, piperine, a piperidine alkaloid, has been observed to induce G1 phase cell cycle arrest and apoptosis in melanoma and colorectal cancer cells. nih.govplos.org The active metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+), has been found to elicit a caspase-independent active form of cell death in dopaminergic neuronal cells. nih.gov While these findings point to the potential of piperidine-containing molecules to interfere with cancer cell proliferation, specific studies detailing the apoptotic and cell cycle arrest mechanisms of this compound are lacking.
Interaction with Biological Macromolecules (e.g., DNA binding, DNA cleavage, protein binding with HSA)
The interaction of small molecules with biological macromolecules like DNA and serum proteins is crucial for their therapeutic efficacy. Metal complexes of ligands similar to piperidine-1-carbodithioate have been shown to bind to DNA, with some capable of oxidative DNA cleavage. nih.govrsc.orgresearchgate.net The binding mode is often intercalative. researchgate.net
Regarding protein binding, the interaction of piperidine derivatives with human serum albumin (HSA) has been studied, revealing that the conformation of the piperidine ring can influence the binding specifics and potentially induce conformational changes in the protein. nih.gov HSA is a major transport protein in the blood, and its interaction with a drug can significantly affect the drug's distribution and availability. researchgate.netmdpi.com However, direct experimental data on the binding affinity and specific interaction sites of this compound with DNA or HSA are not available in the reviewed scientific literature.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Dithiocarbamates are recognized for their antioxidant properties, which are often attributed to their ability to chelate redox-active metals and scavenge free radicals. f1000research.comf1000research.comresearchgate.net This antioxidant activity can contribute to their protective effects in biological systems. Piperidine-containing compounds have also been investigated for their antioxidant potential. nwmedj.orgnwmedj.org For instance, certain piperidine derivatives have demonstrated significant free radical scavenging activity in various assays. nwmedj.org The antioxidant profile of these compounds is often linked to their chemical structure, including the nature and position of substituents on the piperidine ring. nih.gov While the dithiocarbamate (B8719985) moiety itself suggests potential antioxidant activity for this compound, specific studies quantifying its free radical scavenging capacity are not present in the surveyed literature.
Enzyme Inhibition Studies and Therapeutic Implications (e.g., Alzheimer's disease)
The potential for this compound and its analogues to act as enzyme inhibitors is an area of growing interest, particularly concerning neurodegenerative diseases such as Alzheimer's. Alzheimer's disease is characterized by the decline of acetylcholine (B1216132) levels, and the inhibition of cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) is a key therapeutic strategy. nih.gov
While no studies have directly reported the cholinesterase inhibitory activity of this compound, research on structurally related compounds containing a piperidine moiety has shown promise. For instance, a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides were synthesized and evaluated for their anti-Alzheimer potential. nih.gov Several of these compounds emerged as potent dual inhibitors of both AChE and BChE. nih.gov
The most potent compound in this study, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, exhibited significant inhibitory activity against both enzymes. nih.gov The study highlights the importance of the piperidine scaffold in designing cholinesterase inhibitors. nih.gov
Table 1: Cholinesterase Inhibitory Activity of a Piperidine-Containing Compound
| Compound | Target Enzyme | IC₅₀ (µM) |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | 9.68 |
| Butyrylcholinesterase (BChE) | 11.59 | |
| Data sourced from a study on quinoline (B57606) thiosemicarbazones with a piperidine moiety. nih.gov |
These findings suggest that the piperidine ring, a core component of this compound, is a valuable pharmacophore in the development of enzyme inhibitors for Alzheimer's disease. Further research is warranted to investigate whether this compound itself or its metal complexes exhibit similar inhibitory activities against cholinesterases or other enzymes implicated in the pathology of Alzheimer's disease.
Structure-Activity Relationship (SAR) Studies in Biological Systems
The biological activity of piperidine derivatives and dithiocarbamates is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and structural modifications impact the therapeutic efficacy and toxicity of these compounds.
For piperidine-containing compounds, SAR studies have revealed that the nature and position of substituents on the piperidine ring are crucial for their biological activity. For example, in a series of piperidine inhibitors of farnesyltransferase, it was found that all four substituents on the piperidine core played an important role in the inhibition of the enzyme. nih.gov A tenfold increase in potency was observed when the piperidine-2-one core was changed to a piperidine core, highlighting the significance of the core structure. nih.gov
In the context of dithiocarbamates, their biological activity is largely dependent on the nature of the substituents attached to the nitrogen atom and the type of metal ion they chelate. The lipophilicity conferred by the alkyl or aryl groups influences the ability of the dithiocarbamate to cross cell membranes.
A study on 4-azaindole-2-piperidine compounds showed that introducing unsaturation into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org Conversely, replacing the piperidine with an acyclic or morpholine (B109124) ring resulted in a loss of activity, underscoring the importance of the specific heterocyclic ring system. dndi.org
Assessment of Toxicity in Cell Lines (e.g., rhabdomyosarcoma cells)
The cytotoxicity of dithiocarbamates and their metal complexes against various cancer cell lines has been a subject of extensive research. These compounds are known to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the inhibition of the proteasome. nih.gov
While there is no specific data on the toxicity of this compound in rhabdomyosarcoma cells, studies on other dithiocarbamate derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, a series of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones were synthesized and tested against human lung cancer (A-549), human colon cancer (HCT-8), human liver cancer (HepG2), and human myelogenous leukemia (K562) cell lines, showing notable cytotoxicity. nih.gov
Another study on dithiocarbamates containing a 2(5H)-furanone-piperazine group reported potent in vitro cytotoxic activity against HeLa and SMMC-7721 cell lines. nih.gov Compound 6c from this series showed an IC₅₀ of 0.06 µM against HeLa cells and 0.006 µM against SMMC-7721 cells, while exhibiting lower toxicity towards normal LO2 cell lines. nih.gov This selectivity for cancer cells is a desirable characteristic for potential anticancer agents. nih.gov
Table 2: Cytotoxicity of a Dithiocarbamate Derivative (Compound 6c) Against Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) after 72h |
| HeLa | Cervical Cancer | 0.06 ± 0.01 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.006 ± 0.04 |
| LO2 | Normal Liver | 45.76 ± 0.01 |
| Data sourced from a study on dithiocarbamates with a 2(5H)-furanone-piperazine group. nih.gov |
Dithiocarbamates can exert their toxic effects through various mechanisms, including the generation of reactive oxygen species and the inhibition of key cellular enzymes. researchgate.net The lipophilic nature of many dithiocarbamates allows them to easily pass through cell membranes. researchgate.net
Given the demonstrated cytotoxicity of related dithiocarbamate compounds against various cancer cell lines, it is plausible that this compound and its metal complexes could also exhibit anticancer properties. However, specific studies are required to evaluate its efficacy and mechanism of action in rhabdomyosarcoma and other cancer cell types.
Thermal Stability and Degradation Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
No specific TGA or DTA data for methyl piperidine-1-carbodithioate could be located in the reviewed scientific literature.
Identification of Thermal Decomposition Products and Residues
Information detailing the specific chemical products and residues resulting from the thermal decomposition of this compound is not available.
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry Investigations of Redox Processes
Cyclic voltammetry is a key technique for investigating the redox behavior of dithiocarbamate (B8719985) compounds. For dithiocarbamate anions, a primary electrochemical process is the one-electron oxidation to a thiuram disulfide. This process is often quasi-reversible. The resulting thiuram disulfide can then be reduced back to the dithiocarbamate anion.
While direct cyclic voltammetry data for methyl piperidine-1-carbodithioate is scarce, studies on related dithiocarbamate esters and their metal complexes reveal characteristic redox waves. The oxidation potential is influenced by the nature of the substituents on the nitrogen atom and the sulfur atoms. In the case of this compound, the presence of the electron-donating piperidine (B6355638) ring is expected to influence the electron density on the dithiocarbamate moiety, thereby affecting its oxidation potential.
Correlation of Electrochemical Data with Electronic Structure and Stability
The electronic structure of this compound is intrinsically linked to its electrochemical properties and stability. The dithiocarbamate group possesses a planar structure with delocalized π-electrons over the N-C-S2 fragment. The lone pair of electrons on the nitrogen atom can participate in this delocalization, which contributes to the electronic stability of the molecule.
The redox potential of dithiocarbamates is a direct reflection of the energy required to remove or add an electron, which is governed by the molecule's electronic structure. The presence of the piperidine ring, an electron-donating group, increases the electron density on the dithiocarbamate functional group. This increased electron density is expected to lower the oxidation potential, making the compound easier to oxidize compared to dithiocarbamates with electron-withdrawing groups.
The stability of the oxidized species, a radical cation in the case of a one-electron oxidation, is also a critical factor. The delocalization of the unpaired electron over the dithiocarbamate moiety can stabilize this intermediate. The subsequent chemical reactions, such as dimerization to form a thiuram disulfide, are also influenced by the electronic and steric factors of the parent molecule.
Advanced Applications and Emerging Research Areas
Potential in Organic Metals and Organic Superconductors Research
The development of organic materials with metallic or even superconducting properties is a frontier in materials science. While direct research on methyl piperidine-1-carbodithioate in this area is not extensively documented, the conductive properties of related metal complexes of piperidine-1-carbodithioate suggest a potential avenue for investigation. For instance, halide-bridged copper(I) and copper(II) complexes with the piperidine-1-carbodithioato ligand have been synthesized and tested for their magnetic and conductive properties. This indicates that the piperidine-1-carbodithioate moiety can be a building block in creating molecular frameworks that facilitate electron transport, a key characteristic of organic conductors.
The exploration of such complexes could pave the way for the design of novel organic metals. The methyl ester group in this compound could further influence the electronic properties and crystal packing of the resulting metal complexes, which are critical factors in achieving high conductivity or even superconductivity. Future research could focus on synthesizing and characterizing metal complexes of this compound to evaluate their electrical conductivity and potential as components in organic electronic devices.
Role in Trace Metal Ion Separation and Preconcentration Methodologies
The accurate determination of trace metal ions in environmental and biological samples is crucial, often requiring preconcentration and separation steps to enhance detection sensitivity. Dithiocarbamates are well-known for their ability to form stable complexes with a wide range of metal ions, making them excellent chelating agents for these purposes.
Research has demonstrated the utility of dithiocarbamate-functionalized materials in the separation and preconcentration of heavy metals. For example, silica (B1680970) gel functionalized with dithiocarbamate (B8719985) has been effectively used for the preconcentration of trace amounts of metal ions from various matrices.
Furthermore, a derivative, 1-methyl piperidine (B6355638), has been identified as a crucial component in advanced analytical techniques for trace analysis. In the simultaneous determination of perfluoroalkyl acids, the use of 1-methyl piperidine in the mobile phase of high-performance liquid chromatography (HPLC) significantly enhanced the instrumental sensitivity. nih.govdiva-portal.org This enhancement is attributed to improved chromatographic resolution, suppression of background noise, and increased ionization efficiency. nih.gov The table below summarizes the notable increase in sensitivity for various perfluoroalkyl phosphonates (PFPAs) with the addition of 1-methyl piperidine to the mobile phase.
| Analyte | Signal Increase with 1-Methyl Piperidine |
| Perfluorohexane phosphonic acid (PFHxPA) | +338% |
| Perfluorooctane phosphonic acid (PFOPA) | +350% |
| Perfluorodecane phosphonic acid (PFDPA) | +43% |
Data sourced from a study on trace analytical methods for perfluoroalkyl acids.
These findings underscore the potential of this compound and its derivatives to play a significant role in the development of more sensitive and efficient methods for trace analysis.
Integration into Nanomaterials for Functionalization Studies
The functionalization of nanomaterials is a key area of research aimed at tailoring their properties for specific applications in fields such as catalysis, sensing, and nanomedicine. The dithiocarbamate group is a particularly effective anchor for binding to the surface of noble metal nanoparticles, most notably gold nanoparticles (AuNPs).
Studies have shown that dithiocarbamate derivatives can be used to create stable, self-assembled monolayers on the surface of AuNPs. This functionalization not only stabilizes the nanoparticles, preventing their aggregation, but also imparts new functionalities depending on the nature of the organic part of the dithiocarbamate ligand. For instance, gold nanoparticles have been successfully functionalized with piperidine-dithiocarbamate complexes.
The process typically involves the reaction of a dithiocarbamate with a solution of gold nanoparticles, leading to the displacement of weakly bound citrate (B86180) ions and the formation of a strong Au-S bond. The resulting functionalized nanoparticles can be characterized by various techniques to confirm the presence of the organic layer and to study their properties. The table below outlines the characterization of piperidine-dithiocarbamate functionalized silver nanoparticles.
| Property | Observation |
| UV-Vis Spectroscopy | Surface plasmon resonance peak at 420 nm |
| Transmission Electron Microscopy (TEM) | Spherical morphology with an average size of 15±5 nm |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic C-N and C-S stretching vibrations |
The integration of ligands like this compound onto nanomaterials opens up possibilities for creating hybrid materials with tailored optical, electronic, and chemical properties for a wide array of applications.
Development of Fluorescent Materials
The development of new fluorescent materials is of great interest for applications in sensing, bioimaging, and optoelectronics. Metal complexes of dithiocarbamates have been shown to exhibit interesting fluorescent properties. The emission characteristics of these complexes can be tuned by changing the metal ion or by modifying the substituents on the dithiocarbamate ligand.
The fluorescence in these metal complexes often arises from ligand-based transitions, and the intensity and wavelength of the emission can be sensitive to the local environment, making them potential candidates for fluorescent sensors. For example, the fluorescence of certain dithiocarbamate complexes is known to be quenched in the presence of specific metal ions, a phenomenon that can be exploited for detection purposes.
Furthermore, the interaction of fluorescent dithiocarbamate derivatives with nanoparticles can lead to interesting photophysical phenomena. When a fluorescent dithiocarbamate is used to cap a gold nanoparticle, the fluorescence is often quenched due to energy transfer from the excited fluorophore to the metal nanoparticle. This quenching effect can be modulated by various factors, providing a basis for the development of "turn-on" or "turn-off" fluorescent probes. The study of the fluorescent properties of this compound and its metal complexes is an emerging area that could lead to the creation of novel functional materials.
Conclusion and Future Research Perspectives
Synthesis of Key Academic Discoveries and Contributions
The exploration of methyl piperidine-1-carbodithioate and its analogs has yielded significant insights at the intersection of organic synthesis and medicinal chemistry. A primary academic contribution has been the establishment of a general and efficient synthetic methodology for dithiocarbamates. This typically involves the reaction of a secondary amine, such as piperidine (B6355638), with carbon disulfide in the presence of a base, followed by alkylation with an appropriate halide, in this case, a methylating agent like methyl iodide. whiterose.ac.uk This straightforward, often one-pot, synthesis provides ready access to a diverse range of dithiocarbamate (B8719985) derivatives. whiterose.ac.uk
The scientific community has recognized the piperidine moiety as a crucial pharmacophore, present in numerous natural alkaloids and synthetic drugs with a wide array of biological activities. nih.govmdpi.com Research into piperidine derivatives has demonstrated their potential as anticancer, antimicrobial, and neuroprotective agents. nih.govrsc.org The dithiocarbamate functional group itself is a well-established chelating agent for various metal ions and exhibits its own spectrum of biological effects, including anticancer and antimicrobial properties. rsc.orgpmarketresearch.com The combination of these two functionalities within the this compound structure suggests a synergistic potential for novel therapeutic applications. While specific biological data for this compound is not extensively detailed in the reviewed literature, the broader families of piperidine and dithiocarbamate compounds have been shown to interact with key biological targets. For instance, dithiocarbamates are known to inhibit enzymes and interfere with cellular processes, while piperidine scaffolds are integral to compounds targeting receptors in the central nervous system. nih.govpmarketresearch.com
Spectroscopic characterization has played a pivotal role in confirming the structure of these compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in elucidating the molecular architecture of dithiocarbamates and their derivatives. researchgate.net
Identification of Unresolved Questions and Research Challenges
Despite the progress made, several questions and challenges remain in the study of this compound and related compounds. A significant gap in the current body of knowledge is the lack of comprehensive studies on the specific biological activity profile of this compound itself. While the parent classes of compounds show promise, detailed investigations into the cytotoxicity, antimicrobial efficacy, and other potential therapeutic effects of this specific molecule are needed.
Furthermore, the precise mechanism of action for many dithiocarbamate-based compounds is not fully understood. researchgate.net Elucidating the specific molecular targets and pathways through which this compound might exert its biological effects is a critical area for future research.
Another challenge lies in the optimization of synthetic protocols to be more environmentally benign. The development of "green chemistry" approaches for the synthesis of dithiocarbamates, minimizing the use of hazardous solvents and reagents, is an ongoing endeavor in the field. pmarketresearch.com
The stability of dithiocarbamate compounds can also be a concern, and understanding the degradation pathways and improving the shelf-life of these molecules is essential for their potential development as therapeutic agents or other applications.
Proposed Directions for Future Scholarly Investigations
Building upon the existing knowledge, several promising avenues for future research on this compound can be proposed.
Detailed Biological Evaluation: A primary focus should be a comprehensive screening of this compound for a range of biological activities. This should include in vitro and in vivo studies to assess its potential as an anticancer, antibacterial, antifungal, and antiviral agent. Given the prevalence of piperidine in neuroactive drugs, its effect on neurological targets would also be a valuable area of investigation. nih.gov
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure could lead to the discovery of more potent and selective compounds. Future research could involve the synthesis and evaluation of a library of analogs with variations in the piperidine ring substitution and the ester group of the carbodithioate moiety. This would help in establishing clear structure-activity relationships.
Mechanistic Studies: Investigating the molecular mechanisms underlying any observed biological activity is crucial. This could involve techniques such as proteomics, genomics, and cellular imaging to identify the specific cellular targets and signaling pathways affected by the compound.
Development of Metal Complexes: The dithiocarbamate group is an excellent ligand for metal ions. The synthesis and characterization of metal complexes of this compound could open up new therapeutic possibilities, as metal complexes of dithiocarbamates have shown enhanced biological activities. researchgate.net
Exploration of Novel Applications: Beyond medicinal chemistry, the unique properties of this compound could be explored in other fields. Its metal-chelating properties could be investigated for applications in materials science or as a component in sensor technology.
By addressing these unresolved questions and pursuing these proposed research directions, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to the development of new therapeutic agents and other valuable chemical entities.
Q & A
Q. What strategies optimize synthetic yields of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
